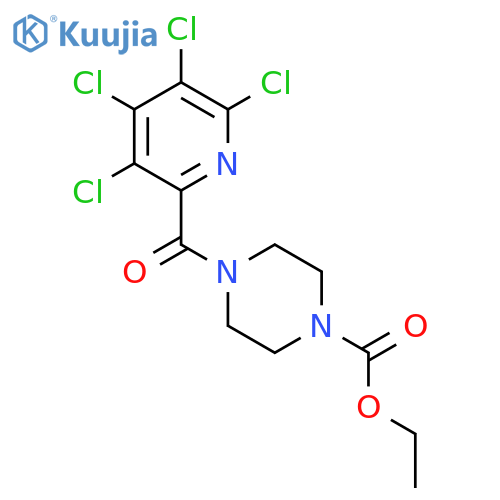

Cas no 1390566-04-7 (Ethyl 4-(3,4,5,6-tetrachloropyridine-2-carbonyl)piperazine-1-carboxylate)

Ethyl 4-(3,4,5,6-tetrachloropyridine-2-carbonyl)piperazine-1-carboxylate 化学的及び物理的性質

名前と識別子

-

- ethyl 4-(3,4,5,6-tetrachloropyridine-2-carbonyl)piperazine-1-carboxylate

- AKOS008550175

- Z30614604

- EN300-26600288

- 1390566-04-7

- Ethyl 4-(3,4,5,6-tetrachloropyridine-2-carbonyl)piperazine-1-carboxylate

-

- インチ: 1S/C13H13Cl4N3O3/c1-2-23-13(22)20-5-3-19(4-6-20)12(21)10-8(15)7(14)9(16)11(17)18-10/h2-6H2,1H3

- InChIKey: VEXUNHJBCWKTJT-UHFFFAOYSA-N

- SMILES: ClC1=C(C(=C(N=C1C(N1CCN(C(=O)OCC)CC1)=O)Cl)Cl)Cl

計算された属性

- 精确分子量: 400.968152g/mol

- 同位素质量: 398.971102g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 氢键受体数量: 4

- 重原子数量: 23

- 回転可能化学結合数: 3

- 複雑さ: 448

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- XLogP3: 3.5

- トポロジー分子極性表面積: 62.7Ų

Ethyl 4-(3,4,5,6-tetrachloropyridine-2-carbonyl)piperazine-1-carboxylate Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-26600288-0.05g |

ethyl 4-(3,4,5,6-tetrachloropyridine-2-carbonyl)piperazine-1-carboxylate |

1390566-04-7 | 95.0% | 0.05g |

$212.0 | 2025-03-20 |

Ethyl 4-(3,4,5,6-tetrachloropyridine-2-carbonyl)piperazine-1-carboxylate 関連文献

-

Dugald J. MacDougall,Bruce C. Noll,Alan R. Kennedy,Kenneth W. Henderson Dalton Trans., 2006, 1875-1884

-

Xia Tong,Yves L. Dory,Martin Lepage,Yue Zhao Chem. Commun., 2013,49, 90-92

-

Tian Tian,Shuang Peng,Heng Xiao,Yuelin Long,Boshi Fu,Xiaoe Zhang,Shan Guo,Shaoru Wang,Songmei Liu,Xin Zhou Chem. Commun., 2013,49, 10085-10087

-

Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650

-

J. Matraszek,J. Zapala,J. Mieczkowski,D. Pociecha,E. Gorecka Chem. Commun., 2015,51, 5048-5051

-

Chunyang Geng,Lujun Pan,Bo Liu J. Mater. Chem. B, 2020,8, 1405-1410

-

MeiLing Zou,JunFeng Zhang,Han Zhu,MingLiang Du,QingFa Wang,Ming Zhang,XiangWen Zhang J. Mater. Chem. A, 2015,3, 12149-12153

-

Iker Riaño,Uxue Uria,Luisa Carrillo,Efraim Reyes,Jose L. Vicario Org. Chem. Front., 2015,2, 206-210

Ethyl 4-(3,4,5,6-tetrachloropyridine-2-carbonyl)piperazine-1-carboxylateに関する追加情報

Ethyl 4-(3,4,5,6-Tetrachloropyridine-2-Carbonyl)Piperazine-1-Carboxylate: A Comprehensive Overview

Ethyl 4-(3,4,5,6-tetrachloropyridine-2-carbonyl)piperazine-1-carboxylate (CAS No. 1390566-04-7) is a complex organic compound with a unique structure that combines a piperazine ring and a tetrachloropyridine moiety. This compound has garnered significant attention in recent years due to its potential applications in various fields. The piperazine ring is a six-membered amine-containing structure that is widely used in pharmaceuticals and agrochemicals due to its ability to form hydrogen bonds and interact with biological targets. The tetrachloropyridine group adds further complexity to the molecule by introducing multiple chlorine atoms, which can influence the compound's electronic properties and reactivity.

Recent studies have highlighted the importance of Ethyl 4-(3,4,5,6-tetrachloropyridine-2-carbonyl)piperazine-1-carboxylate in drug discovery. Researchers have explored its potential as a lead compound for developing new therapeutic agents. The compound's structure allows for extensive modification at the piperazine and pyridine positions, enabling the creation of derivatives with diverse biological activities. For instance, modifications at the pyridine ring have been shown to enhance the compound's ability to inhibit certain enzymes or receptors involved in disease pathways.

The synthesis of this compound involves a multi-step process that typically includes nucleophilic substitution and condensation reactions. The use of advanced synthetic techniques has improved the yield and purity of the compound, making it more accessible for research purposes. Moreover, the compound's stability under various conditions has been thoroughly investigated, ensuring its suitability for long-term storage and use in experimental settings.

One of the most promising applications of Ethyl 4-(3,4,5,6-tetrachloropyridine-2-carbonyl)piperazine-1-carboxylate is in the field of oncology. Preclinical studies have demonstrated that certain derivatives of this compound exhibit potent anti-cancer activity by targeting key enzymes involved in cell proliferation and survival. For example, one derivative has shown remarkable efficacy in inhibiting the growth of cancer cells in vitro while sparing normal cells from toxicity.

In addition to its therapeutic potential, this compound has also been explored for its role in agrochemicals. The presence of multiple chlorine atoms in the tetrachloropyridine group confers excellent pesticidal properties to the molecule. Field trials have indicated that formulations containing this compound can effectively control pests without causing significant harm to non-target species or the environment.

The environmental impact of Ethyl 4-(3,4,5,6-tetrachloropyridine-2-carbonyl)piperazine-1-carboxylate has been a subject of recent research as well. Studies have focused on its biodegradability and persistence in different ecosystems. Initial findings suggest that the compound undergoes rapid degradation under aerobic conditions, reducing its potential to accumulate in the environment over time.

From a structural standpoint, the tetrachloropyridine group plays a crucial role in determining the compound's physical and chemical properties. The multiple chlorine atoms not only increase the molecular weight but also enhance the electron-withdrawing effects within the molecule. This makes it more reactive towards nucleophilic attacks and electrophilic substitutions during chemical reactions.

The piperazine ring's flexibility allows for various modes of interaction with biological targets. This flexibility is particularly advantageous in drug design as it enables molecules derived from this structure to bind to different regions of target proteins or enzymes with high affinity.

In conclusion,Ethyl 4-(3

1390566-04-7 (Ethyl 4-(3,4,5,6-tetrachloropyridine-2-carbonyl)piperazine-1-carboxylate) Related Products

- 1780672-47-0([3-(1-cyclobutyl-1H-pyrazol-4-yl)propyl](methyl)amine)

- 1023518-69-5(4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-N-cyclohexylpiperazine-1-carbothioamide)

- 1511695-43-4(1-(3-methoxyphenyl)-2,2-dimethylcyclopropylmethanamine)

- 2228518-50-9(tert-butyl N-2-(1-cyanoethyl)-4,5-dimethoxyphenylcarbamate)

- 24294-83-5(Pyrazine, 2,5-bis(1-methylethyl)-)

- 1522294-36-5(2-(2-fluoro-6-methoxyphenyl)ethanimidamide)

- 79932-56-2(2,3-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylic acid)

- 2418694-36-5((9H-fluoren-9-yl)methyl N-(3-ethynyl-5-iodophenyl)methylcarbamate)

- 338409-61-3(4-chloro-N-[(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]benzene-1-sulfonamide)

- 890600-19-8(N-(5-chloro-2-methylphenyl)-2-4-(4-fluorophenyl)piperazin-1-ylacetamide)